molecular formula C18H36O2S B14546556 4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 62244-41-1

4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14546556
CAS No.: 62244-41-1
M. Wt: 316.5 g/mol
InChI Key: YFDGQWIQJAUHSF-UHFFFAOYSA-N
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Description

4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a dodecylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a dodecylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dioxolane, followed by the addition of the dodecylsulfanyl methylating agent. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dodecylsulfanyl group, yielding the parent dioxolane.

    Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2,2-dimethyl-1,3-dioxolane.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its dodecylsulfanyl group. This group can engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The dioxolane ring provides stability and rigidity to the compound, enhancing its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis[(dodecylsulfanyl)methyl]-6-methylphenol: Similar in structure but with a phenol ring instead of a dioxolane ring.

    4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: Contains a dodecylsulfanyl group but with different functional groups and a different core structure.

Uniqueness

4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.

Properties

CAS No.

62244-41-1

Molecular Formula

C18H36O2S

Molecular Weight

316.5 g/mol

IUPAC Name

4-(dodecylsulfanylmethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C18H36O2S/c1-4-5-6-7-8-9-10-11-12-13-14-21-16-17-15-19-18(2,3)20-17/h17H,4-16H2,1-3H3

InChI Key

YFDGQWIQJAUHSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC1COC(O1)(C)C

Origin of Product

United States

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